6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile
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Overview
Description
6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a chloropyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-enynes via intramolecular radical cyclization.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base.
Formation of the Chloropyridine Moiety: The chloropyridine moiety can be synthesized through halogenation reactions, typically using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The final step involves coupling the piperidine ring with the chloropyridine moiety, often using palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Oxidation and Reduction Reactions: The benzenesulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The chloropyridine moiety can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.
Chloropyridine Derivatives: Compounds like chloropyridine-3-carboxamide and chloropyridine-2-carboxylic acid are structurally similar and used in medicinal chemistry.
Uniqueness
6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its potential as a pharmacophore, while the chloropyridine moiety provides versatility in chemical modifications.
Properties
IUPAC Name |
6-[4-(benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c18-16-10-13(11-19)12-20-17(16)21-8-6-15(7-9-21)24(22,23)14-4-2-1-3-5-14/h1-5,10,12,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRRLWSTBCDPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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